![molecular formula C13H20FNO3S2 B2829827 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide CAS No. 2309190-32-5](/img/structure/B2829827.png)
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide
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Overview
Description
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide, also known as FMMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has also been shown to modulate the activity of several receptors, including the adenosine receptor, which is involved in the regulation of various physiological processes, including inflammation and immune response.
Biochemical and Physiological Effects
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects in the body. In animal studies, 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has also been shown to have a positive effect on glucose metabolism and insulin sensitivity, which may have implications for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has several advantages for use in lab experiments, including its high potency, selectivity, and stability. However, 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide also has some limitations, including its complex synthesis method and potential toxicity at high doses. Careful handling and dosing are required to ensure the safety of researchers and animals involved in lab experiments.
Future Directions
There are several future directions for research on 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide. One area of research is the development of 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide derivatives with improved potency and selectivity for specific enzymes and receptors. Another area of research is the investigation of the potential therapeutic applications of 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide in various diseases, including cancer, inflammation, and infectious diseases. Finally, further studies are needed to elucidate the mechanism of action of 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide and its effects on various physiological processes in the body.
Synthesis Methods
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide can be synthesized through a multi-step process, which involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 2-methoxy-4-methylthiobutylamine. The resulting intermediate is then treated with sodium hydride and methyl iodide to yield the final product. The synthesis of 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide is a complex process that requires expertise in organic chemistry and careful handling of reagents.
Scientific Research Applications
4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is medicinal chemistry, where 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. 4-Fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide has also been studied for its potential applications in biochemistry and pharmacology, where it has been shown to have a wide range of biological activities, including enzyme inhibition, receptor modulation, and ion channel regulation.
properties
IUPAC Name |
4-fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S2/c1-10-8-11(14)4-5-13(10)20(16,17)15-9-12(18-2)6-7-19-3/h4-5,8,12,15H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFHRTZUTXRHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide |
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